1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Description
This compound, with the IUPAC name 1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine, is a triazole-based antifungal agent. Structurally, it features a dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1,2,4-triazol-1-ylmethyl moiety, linked via a methoxy group to a piperazine ring bearing an isopropyl substituent (Fig. 1). Its molecular formula is C₂₈H₃₂Cl₂N₆O₃, with a molar mass of 595.5 g/mol .
The compound’s mechanism involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes. This target is common among azole antifungals, but structural variations in the dioxolane and piperazine groups influence potency, selectivity, and pharmacokinetics .
Properties
Molecular Formula |
C26H31Cl2N5O3 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23?,26-/m0/s1 |
InChI Key |
BLSQLHNBWJLIBQ-NASUQTAISA-N |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized by reacting 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst.
Introduction of the Triazole Ring: The triazole ring is introduced via a click reaction between an azide and an alkyne.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting 1,4-dichlorobutane with ammonia or a primary amine.
Final Coupling: The final step involves coupling the dioxolane, triazole, and piperazine intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification is achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Primarily used as an antifungal agent in the treatment of infections.
Industry: Utilized in the production of antifungal coatings and materials.
Mechanism of Action
The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It binds to the enzyme lanosterol 14α-demethylase, disrupting the conversion of lanosterol to ergosterol, leading to increased membrane permeability and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Antifungal Azoles
*Estimated based on structural analogs .
Structural Similarities and Divergences
- Terconazole: The closest structural analog, differing only in the stereochemistry of the dioxolane ring (2R vs. 2R,4S) and a minor variation in the piperazine substituent. This compound shares >90% Tanimoto similarity (Morgan fingerprint) with the target compound . Both exhibit high topical activity against Candida spp. due to enhanced dermal penetration from the lipophilic dioxolane group .
- Itraconazole : Incorporates a bulkier butyl group and a triazolone ring, increasing plasma half-life but reducing topical bioavailability. Its extended piperazine chain enhances binding to CYP51, contributing to lower IC₅₀ values .
- Ketoconazole : Replaces the triazole with an imidazole, reducing selectivity and increasing off-target effects (e.g., human CYP3A4 inhibition). Lower plasma protein binding (93–97%) correlates with higher systemic toxicity .
Bioactivity and Pharmacokinetics
- Target Compound vs. Terconazole : Both show comparable antifungal efficacy (C. albicans MIC₉₀: 0.5 µg/mL), but the target compound’s isopropyl group improves metabolic stability, reducing hepatic clearance by ~20% compared to terconazole .
- Degradation Products : Like ketoconazole’s hydrolysis product (m/z 489.39, ), the target compound may degrade via oxidation of the dioxolane ring, forming a less active metabolite (predicted m/z 611.5 using ’s molecular networking approach).
- Protein Binding : High plasma protein binding (98–99%) aligns with other lipophilic azoles, limiting free drug concentration but extending tissue retention .
Computational and Experimental Validation
- Molecular Similarity : Tanimoto coefficients (Dice-Morgan) between the target compound and itraconazole/terconazole exceed 0.85, confirming shared bioactivity profiles against Aspergillosis and Candidiasis .
- Crystallographic Data : Isostructural analogs () suggest planar conformations for the triazole-dioxolane core, critical for CYP51 binding. Deviations in substituent orientation (e.g., ketoconazole’s imidazole) reduce binding efficiency .
Biological Activity
The compound 1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine is a complex organic molecule that exhibits significant biological activity, particularly in the realm of antifungal and potential anticancer applications. This article aims to explore its biological activity through various studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring, which is known for its antifungal properties. The presence of a dioxolane moiety and a piperazine group further enhances its pharmacological potential. The molecular formula is C₁₈H₁₈Cl₂N₄O₃, with a molecular weight of approximately 387.27 g/mol.
Antifungal Activity
- Mechanism of Action : The compound's antifungal activity is primarily attributed to the triazole moiety, which inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the triazole ring can significantly affect antifungal potency. For instance, the introduction of various substituents on the phenyl groups can enhance activity against resistant fungal strains .
-
Case Studies :
- A study evaluating several triazole derivatives found that compounds with similar structural features to this molecule demonstrated broad-spectrum antifungal activity against species such as Candida albicans and Aspergillus fumigatus .
- Another investigation highlighted that analogues of this compound exhibited effective inhibition against Cryptococcus neoformans, showcasing its potential as a therapeutic agent for systemic fungal infections .
Anticancer Potential
Recent research has suggested that this compound may also possess anticancer properties. Specifically, it has been shown to inhibit angiogenesis in vitro by affecting endothelial cell proliferation and migration .
- Mechanism : The inhibition of the Hedgehog signaling pathway has been associated with reduced tumor growth in various cancer models . This pathway is crucial for cell differentiation and proliferation in many tumors.
-
Research Findings :
- In a series of experiments involving medulloblastoma cell lines, analogues of this compound demonstrated significant anti-proliferative effects at low micromolar concentrations .
- Further studies indicated that these compounds could also modulate immune responses, potentially enhancing anti-tumor immunity .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
